2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide
Overview
Description
BRD7116 is a bis-aryl sulfone that acts as a selective inhibitor of leukemia stem cell activity. It exhibits an EC50 value of 200 nM for leukemia stem cells isolated from the bone marrow of leukemic animals in co-culture but does not affect normal hematopoietic stem cells or AML cell lines (EC50s = 20 µM). Its exact mechanism is not well understood but is thought to involve impairment of the stroma’s ability to support leukemia stem cells by inducing transcriptional changes consistent with myeloid differentiation.
Novel inhibitor of LSCe cells and HSPCs, displaying cell-non-autonomous anti-leukemia activity
BRD7116 is a potent and selective Inhibitor of leukemia stem cell (LSC) activity (EC50 = 200 nM). BRD7116 exhibits >100-fold selectivity for LSCs over normal hematopoietic stem cells. (
Scientific Research Applications
Chemical Reactions and Synthesis
2,2,3,3-Tetramethylcyclopropanecarbonyl compounds are involved in various chemical reactions and synthetic processes. For instance, 3-Benzoylcyclopropane-1,1,2,2-tetracarbonitrile reacts with water to produce 2-benzoyl-1,3-dicyanocyclopropane-1-carboxamide through hydrolysis and subsequent decarboxylation, retaining the three-membered ring structure (Kayukov et al., 2012). Additionally, trans-1-Cyano-2-phenylcyclopropanecarboxamide demonstrates the importance of carboxamide group conformation in molecular structure, influencing hydrogen-bonded dimer formation (Cativiela et al., 1995).
Heterocyclic Synthesis
These compounds are key in heterocyclic synthesis. For example, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide was synthesized from 2-(1,1-dicyanomethylene)-3-N-phenyl-1,3-thiazolidin-4-one, leading to the production of new antibiotic and antibacterial drugs (Ahmed, 2007).
Conformational Analysis and Bioactive Compounds
The conformational analysis of cyclopropane analogues of amino acids, like 1-amino-2,2-diphenylcyclopropanecarboxylic acid, helps in understanding their role in promoting specific molecular conformations, which is crucial for developing bioactive compounds (Casanovas et al., 2006).
Synthesis of Deuterium-Labeled Compounds
Deuterium-labeled cyclopropane-1-carboxylic acids have been synthesized for studying biosynthesis in plants and for NMR studies, demonstrating their utility in advanced research applications (Ramalingam et al., 1984).
Crystal Structure Analysis
The study of the crystal structure of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which has shown significant antiproliferative activity, is vital for drug development (Lu et al., 2021).
Enantioselective Synthesis
The development of methods for enantioselective synthesis of cyclopropanes, like the Rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, is important for creating functionally diverse and stereochemically complex molecules (Davies et al., 1996).
properties
IUPAC Name |
2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4S/c1-25(2)21(26(25,3)4)23(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-24(32)22-27(5,6)28(22,7)8/h9-16,21-22H,1-8H3,(H,29,31)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXFWAHRAMUDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4C(C4(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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